molecular formula C7H6ClNO B13046963 4-Chloro-2,3-dihydrofuro[2,3-B]pyridine

4-Chloro-2,3-dihydrofuro[2,3-B]pyridine

Cat. No.: B13046963
M. Wt: 155.58 g/mol
InChI Key: JJBMQHVRKNUAMU-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydrofuro[2,3-B]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a chlorine atom attached to the fourth position. The unique structure of this compound contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3-dihydrofuro[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-B]pyridine-5-carbonitriles . The process includes the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of the furan and pyridine rings .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This may include the use of continuous flow reactors and scalable reaction conditions to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dihydrofuro[2,3-B]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride.

    Substitution: The chlorine atom at the fourth position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride is frequently used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

4-Chloro-2,3-dihydrofuro[2,3-B]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

4-Chloro-2,3-dihydrofuro[2,3-B]pyridine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

4-chloro-2,3-dihydrofuro[2,3-b]pyridine

InChI

InChI=1S/C7H6ClNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2

InChI Key

JJBMQHVRKNUAMU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC=CC(=C21)Cl

Origin of Product

United States

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